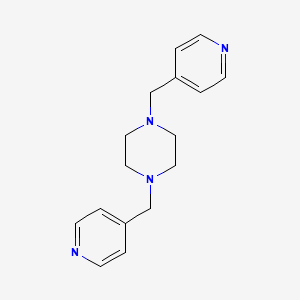
1,4-Bis(4-pyridylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(pyridin-4-ylmethyl)piperazine is an organic compound with the molecular formula C16H20N4. It is a derivative of piperazine, where two pyridin-4-ylmethyl groups are attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility in forming coordination polymers and its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-bis(pyridin-4-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-chloromethylpyridine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 1,4-bis(pyridin-4-ylmethyl)piperazine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-bis(pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metal ions such as copper, zinc, and cadmium. .
Substitution Reactions: The pyridinyl groups can participate in substitution reactions, where the hydrogen atoms on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., CuI, ZnCl2, Cd(NO3)2) and auxiliary ligands (e.g., dicarboxylic acids) are commonly used. .
Substitution Reactions: Reagents such as halogenating agents or nucleophiles are used under conditions that facilitate the substitution of hydrogen atoms on the pyridine rings.
Major Products
Coordination Polymers: The major products of coordination reactions are coordination polymers with diverse structures and properties, such as luminescent materials
Substituted Derivatives: Substitution reactions yield various substituted derivatives of 1,4-bis(pyridin-4-ylmethyl)piperazine, which can have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1,4-bis(pyridin-4-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). .
Industry: It is used in the development of advanced materials with specific properties, such as luminescent materials for optoelectronic devices
Wirkmechanismus
The mechanism of action of 1,4-bis(pyridin-4-ylmethyl)piperazine depends on its application:
Vergleich Mit ähnlichen Verbindungen
1,4-bis(pyridin-4-ylmethyl)piperazine can be compared with other similar compounds:
1,4-bis(2-pyridylmethyl)piperazine: This compound has pyridin-2-ylmethyl groups instead of pyridin-4-ylmethyl groups.
1,4-bis(3-pyridylmethyl)piperazine: This compound has pyridin-3-ylmethyl groups.
Conclusion
1,4-bis(pyridin-4-ylmethyl)piperazine is a versatile compound with significant applications in various fields of scientific research. Its ability to form coordination polymers and its potential biological activities make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C16H20N4 |
|---|---|
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
1,4-bis(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N4/c1-5-17-6-2-15(1)13-19-9-11-20(12-10-19)14-16-3-7-18-8-4-16/h1-8H,9-14H2 |
InChI-Schlüssel |
PVAQSGXNQUFOMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10878455.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate](/img/structure/B10878462.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10878465.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10878471.png)
![2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10878480.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878481.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)

![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B10878505.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine](/img/structure/B10878508.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B10878510.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10878517.png)
![Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide](/img/structure/B10878522.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B10878523.png)
